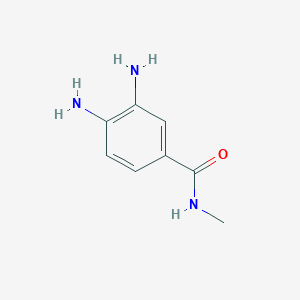

3,4-diamino-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWFCBFQXUYLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3,4 Diamino N Methylbenzamide

Electrophilic and Nucleophilic Reactivity at Amino and Amide Centers

The chemical behavior of 3,4-diamino-N-methylbenzamide is largely dictated by the nucleophilic nature of its two amino groups and the electrophilic character of the amide's carbonyl carbon.

Nucleophilic Reactivity of Amino Groups : The ortho-disposed amino groups are primary nucleophiles. researchgate.netmasterorganicchemistry.com Their reactivity is influenced by the electronic effects of the N-methylbenzamide substituent. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic centers. masterorganicchemistry.com The relative nucleophilicity of the two amino groups can be influenced by the reaction conditions and the nature of the electrophile. thieme-connect.de For instance, in reactions with unsymmetrically substituted electrophiles, a mixture of isomeric products can be formed. thieme-connect.de The basicity of the amino groups, and thus their nucleophilicity, is a key factor in these reactions. thieme-connect.de

Electrophilic Reactivity of the Amide Carbonyl : Conversely, the carbonyl carbon of the N-methylbenzamide group is an electrophilic center. masterorganicchemistry.com It is susceptible to attack by nucleophiles, a characteristic that can be exploited in various functional group transformations. The reactivity of this electrophilic site can be modulated by the electronic environment of the aromatic ring.

The interplay between the nucleophilic amino groups and the electrophilic amide center allows for a diverse range of reactions. The study of these reactivities is crucial for understanding and predicting the outcomes of various synthetic transformations involving this compound. nih.govunibo.itfrontiersin.org

Cyclization Reactions Utilizing the Diamine Moiety

The proximate arrangement of the two amino groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The reaction of 1,2-diamines, such as this compound, with compounds containing a one-carbon unit is a well-established method for the synthesis of benzimidazoles. arabjchem.orgpageplace.deorganic-chemistry.orgresearchgate.net Similarly, condensation with 1,2-dicarbonyl compounds leads to the formation of quinoxalines. nih.govnih.govencyclopedia.pubmtieat.org

Benzimidazole (B57391) Synthesis : The Phillips-Ladenburg reaction, a classic method, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net A more contemporary approach involves the oxidative cyclization of a diamine with an aldehyde. For example, this compound can be coupled with various benzaldehydes in the presence of an oxidant like sodium metabisulfite (B1197395) to yield benzimidazole derivatives. nih.govnih.gov This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

Quinoxaline (B1680401) Synthesis : The standard method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction is typically carried out in an organic solvent and can be catalyzed by acids. nih.gov The mechanism involves the initial formation of a diimine intermediate, which then cyclizes and dehydrates to afford the quinoxaline ring system. Various catalysts, including metal triflates and fluorinated alcohols, have been employed to improve the efficiency and mildness of this reaction. encyclopedia.pub

The following table summarizes the types of heterocyclic rings formed from this compound and the corresponding reaction partners.

| Heterocyclic Ring | Reaction Partner | General Reaction Type |

| Benzimidazole | Aldehydes, Carboxylic Acids | Condensation, Oxidative Cyclization |

| Quinoxaline | 1,2-Dicarbonyl Compounds | Condensation |

Oxidative cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.orgmdpi.comrsc.org In the context of this compound, this process is central to the formation of benzimidazoles from aldehydes.

The reaction is believed to proceed through the following steps:

Schiff Base Formation : One of the amino groups of the diamine reacts with the aldehyde to form a Schiff base (imine) intermediate.

Intramolecular Nucleophilic Attack : The second amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a dihydrobenzimidazole intermediate.

Oxidation : The dihydrobenzimidazole is subsequently oxidized by an oxidizing agent present in the reaction mixture to yield the stable, aromatic benzimidazole ring. rsc.org

Amide Reactivity and Functional Group Transformations

The N-methylbenzamide moiety of this compound offers opportunities for further chemical modifications, including transamidation and participation in C-H activation pathways.

Transamidation is the conversion of one amide to another by reaction with an amine. researchgate.netgoogle.com While the direct transamidation of the N-methylbenzamide group in this compound is not extensively reported, the principles of transamidation suggest it is a feasible transformation. core.ac.ukresearchgate.net Such a reaction would involve the nucleophilic attack of an incoming amine on the amide carbonyl carbon, followed by the departure of methylamine (B109427). This process is often catalyzed by acids, bases, or transition metal complexes. researchgate.net The success of such a reaction would depend on the relative nucleophilicity of the incoming amine and the stability of the resulting amide.

The amide group can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. acs.orgethz.chresearchgate.net In the case of this compound, the amide group could potentially direct the metallation of the adjacent C-H bond on the benzene (B151609) ring. This would generate a metallacyclic intermediate that could then react with various coupling partners to form new C-C or C-N bonds. mdpi.com For instance, palladium-catalyzed reactions are known to proceed via such pathways, leading to the synthesis of complex polycyclic structures. researchgate.net The N-H bond of the amide can also participate in activation processes. acs.org

Photo-induced Reaction Mechanisms

The study of photo-induced reaction mechanisms involving this compound is an area of growing interest, largely due to the compound's structural motifs that are susceptible to photochemical transformations. The presence of aromatic diamine and N-methylbenzamide functionalities suggests a rich and complex photochemistry. While direct and extensive research on this specific molecule is not widely available, plausible mechanistic pathways can be inferred from studies on analogous aromatic amines and benzamide (B126) derivatives.

Upon absorption of ultraviolet or visible light, this compound is expected to transition to an electronically excited state. The subsequent fate of this excited molecule can involve several competing pathways, including photo-oxidation of the aromatic diamine moiety and reactions centered on the N-methylbenzamide group.

Photo-oxidation via Electron Transfer

Aromatic amines are well-known to undergo photo-oxidation, often initiated by a photoinduced electron transfer (PET) process. rsc.orgrsc.orgnih.govresearchgate.net In the case of this compound, the electron-rich nature of the phenylenediamine ring makes it a prime candidate for such reactions. The process can be sensitized by an external photosensitizer or occur through direct photo-ionization.

The initial step is the formation of a radical cation of the this compound molecule. royalsocietypublishing.org This highly reactive intermediate can then undergo further reactions, such as deprotonation or reaction with other molecules. In the presence of oxygen, this can lead to the formation of oxidized products. royalsocietypublishing.org Flash photolysis studies on similar aromatic amines have shown the formation of transient species like radical cations and dimer radical cations. royalsocietypublishing.org

A proposed general mechanism for the photo-oxidation is as follows:

Excitation: The this compound molecule absorbs a photon, leading to its excited singlet state, and subsequently to the more stable triplet state.

Electron Transfer: The excited molecule can donate an electron to a suitable acceptor (which could be a solvent molecule, dissolved oxygen, or another ground-state amine molecule), forming the radical cation.

Intermediate Reactions: The radical cation can then react further. For instance, it can react with a ground-state molecule to form a dimer radical cation. royalsocietypublishing.org

Product Formation: These intermediates can then lead to a variety of final products through subsequent oxidation and rearrangement steps.

Reactions Involving the N-Alkyl Benzamide Moiety

Photocatalytic modifications of N-alkyl benzamides have been shown to proceed via radical intermediates. rsc.orgrsc.org These reactions often target the C-H bonds at the N-α position. For this compound, this would involve the N-methyl group. The functionalization of this position can lead to amination or alkenylation under visible-light-induced dual catalysis. rsc.org

A plausible mechanism involves a hydrogen atom transfer (HAT) process. A photogenerated catalyst in its excited state can abstract a hydrogen atom from the N-methyl group, generating an α-amino radical. This radical is a key intermediate that can then participate in various coupling reactions. The process can be part of a synergistic photo- and organocatalytic cycle. rsc.org

Direct Photochemical Carboxylation

Research on o-phenylenediamine has demonstrated the feasibility of direct photochemical carboxylation with CO2 in the absence of a base and an electron donor. nih.gov This reaction leads to the formation of diaminobenzoic acid. Given the structural similarity, it is plausible that this compound could undergo a similar reaction, potentially leading to the carboxylation of the aromatic ring. The mechanism of this reaction is thought to involve the excited state of the diamine reacting directly with carbon dioxide. The synthetic yield of such reactions can be enhanced by the presence of metal ions like Fe(II). nih.gov

Hypothetical Reaction Parameters and Spectroscopic Data

While specific experimental data for the photo-induced reactions of this compound are not available, the following tables provide representative data based on studies of similar compounds.

Table 1: Representative Conditions for Photocatalytic Functionalization

| Parameter | Value/Condition | Reference |

| Photocatalyst | Iridium or Ruthenium complexes | rsc.org |

| Light Source | Blue LEDs (e.g., 450 nm) | acs.org |

| Solvent | Acetonitrile, DMF | rsc.orgthieme-connect.com |

| Additives | Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine) | rsc.org |

| Temperature | Room Temperature | rsc.org |

Table 2: Potential Transient Species and their Spectroscopic Signatures

| Transient Species | Formation Pathway | Potential Spectroscopic Signature (λmax) | Reference |

| Radical Cation | Photoinduced Electron Transfer | ~400-500 nm | royalsocietypublishing.org |

| Dimer Radical Cation | Reaction of Radical Cation with Ground-State Molecule | ~500-600 nm | royalsocietypublishing.org |

| α-Amino Radical | Hydrogen Atom Transfer from N-methyl group | Not directly observed, inferred from product analysis | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, the connectivity and spatial arrangement of atoms within the 3,4-diamino-N-methylbenzamide molecule can be elucidated.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the two primary amine protons, the amide N-H proton, and the N-methyl protons. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating effects of the two amino groups and the electron-withdrawing nature of the amide group.

The expected signals are:

A doublet for the proton at C5, ortho to an amino group.

A doublet of doublets for the proton at C6, between the amino and amide groups.

A doublet for the proton at C2, ortho to the amide group.

Broad singlets for the protons of the two primary amine groups (-NH₂) and the secondary amide (-NH). The chemical shift of these exchangeable protons can vary with solvent and concentration.

A doublet for the N-methyl (-NHCH ₃) protons, which will show coupling to the adjacent amide proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C2-H) | 7.0 - 7.2 | d (doublet) | ~2.0 |

| Aromatic H (C5-H) | 6.7 - 6.9 | d (doublet) | ~8.0 |

| Aromatic H (C6-H) | 7.1 - 7.3 | dd (doublet of doublets) | ~8.0, ~2.0 |

| Amine (-NH₂) | 4.0 - 5.5 | br s (broad singlet) | - |

| Amide (-NH) | 7.8 - 8.2 | br s (broad singlet) | - |

| N-Methyl (-CH₃) | 2.8 - 3.0 | d (doublet) | ~4.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, each of the eight carbon atoms is expected to produce a unique signal. The chemical shifts are predicted based on the known effects of amino and N-methylbenzamide substituents on a benzene ring. oregonstate.edu The carbonyl carbon of the amide group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| C4-NH₂ | 145 - 150 |

| C3-NH₂ | 140 - 145 |

| C1-C=O | 125 - 130 |

| C6 | 118 - 122 |

| C2 | 115 - 118 |

| C5 | 112 - 115 |

| N-CH₃ | 25 - 30 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons (H5 with H6, and H6 with H2), confirming their positions on the ring. A cross-peak between the amide NH proton and the N-methyl protons would also be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., the aromatic proton at 6.7-6.9 ppm to the carbon at 112-115 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected from the N-methyl protons to the amide carbonyl carbon and from the aromatic proton H2 to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For example, a NOESY experiment could show through-space correlations between the N-methyl protons and the aromatic proton at C2, depending on the preferred conformation around the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the amine and amide groups, the C=O bond of the amide, and various vibrations of the aromatic ring.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two distinct bands (symmetric and asymmetric) |

| N-H Stretch (Amide) | 3250 - 3400 | Single, typically sharp band |

| C-H Stretch (Aromatic) | 3000 - 3100 | Multiple weak to medium bands |

| C-H Stretch (Methyl) | 2850 - 2960 | Weak bands |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong, characteristic band |

| N-H Bend (Amide II) | 1510 - 1570 | Strong band |

| N-H Bend (Amine) | 1580 - 1650 | Medium to strong band |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands of varying intensity |

| C-N Stretch | 1200 - 1350 | Medium intensity bands |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-H give strong signals in FTIR, non-polar or symmetric bonds often produce strong signals in Raman spectra. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C framework. Key expected signals would include strong bands for the aromatic ring breathing modes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₈H₁₁N₃O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to a precise mass of 165.0897 g/mol .

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve initial cleavages characteristic of benzamides. Key fragmentation pathways could include:

Alpha-cleavage: Loss of the methylamino group (•CONHCH₃) or the N-methyl group (•CH₃).

Formation of a benzoyl cation: A prominent peak at m/z 148, corresponding to the [H₂N(H₂N)C₆H₃CO]⁺ fragment.

Loss of CO: Subsequent loss of carbon monoxide from the benzoyl fragment.

Based on a comprehensive search of available scientific literature, there is currently no published experimental data specifically for the compound "this compound" corresponding to the advanced characterization methodologies requested in the outline.

Detailed research findings, including high-resolution mass spectrometry for exact mass determination, MALDI-TOF applications, electronic absorption spectroscopy (UV-Vis) data, and single-crystal X-ray diffraction (XRD) analysis for determining solid-state conformation, geometry, and intermolecular interactions, are not available in the public domain for this specific molecule.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings as stipulated in the instructions. The creation of such an article would necessitate access to primary research data that has not been published or made publicly available.

Modification at the Amino Groups

The presence of two adjacent amino groups on the benzene ring of this compound offers a rich playground for chemical modifications. However, the similar reactivity of the two amino groups often presents a challenge in achieving selective mono-functionalization over di-functionalization. Strategic control of reaction conditions, stoichiometry of reagents, and the use of protecting groups are often necessary to achieve the desired outcome.

Acylation, Alkylation, and Arylation Strategies

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is a common method for introducing amide functionalities. The reaction of an acid chloride with a diamine typically yields a diamide. nih.govresearchgate.net For instance, the reaction of an o-phenylenediamine (B120857) with an acid chloride can lead to the formation of a diamide. nih.gov Achieving selective mono-acylation of a symmetrical diamine can be challenging due to the similar reactivity of the two amino groups. researchgate.net However, strategies such as using a bulky acylating agent or controlling the stoichiometry of the reactants can favor the formation of the mono-acylated product. The reaction is typically carried out in an aprotic solvent in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl generated. commonorganicchemistry.comlibretexts.org

Alkylation: N-alkylation of the amino groups can be achieved using various alkylating agents, such as alkyl halides. Similar to acylation, controlling the degree of alkylation to obtain mono-alkylated products over di-alkylated or poly-alkylated products is a key consideration. Selective N-alkylation of primary amines can be achieved using a competitive deprotonation/protonation strategy under controlled reaction conditions. rsc.orgresearchgate.net Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool, often operating under mild conditions with high selectivity. chemrxiv.org For instance, the N-alkylation of anilines with alcohols can be achieved using a heterogeneous palladium catalyst. The use of nitriles as alkylating agents under hydrogenation conditions also provides a facile route to secondary and tertiary amines. rsc.org

Arylation: The introduction of aryl groups onto the amino functionalities is most prominently achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. organic-chemistry.org This reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. In the context of this compound, controlling the reaction to achieve selective mono-arylation is a significant aspect. The choice of palladium catalyst, ligand, base, and solvent plays a crucial role in determining the outcome of the reaction. For example, a palladium-catalyzed monoarylation of aryl amines with aryl tosylates has been developed using a bulky, electron-rich MOP-type ligand, which demonstrates high efficiency and selectivity for monoarylation over diarylation. organic-chemistry.org The Buchwald-Hartwig amination has been successfully applied to o-phenylenediamines to synthesize N-aryl derivatives, which are precursors to biologically active compounds like dibenzodiazepinones. nih.govresearchgate.net The catalyst system often employs a palladium source like Pd(OAc)₂ and a phosphine ligand such as Xantphos or t-BuXPhos. researchgate.netresearchgate.net

| Entry | Aryl Halide/Tosylates | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aryl Tosylate | Primary Aryl Amine | Pd(OAc)₂ / MOP-type ligand | K₃PO₄ | n-BuOH | 110 | up to 99 |

| 2 | 1,2-Dibromobenzene | o-Phenylenediamine | Pd(OAc)₂ / t-BuXPhos | DBU | DMF | 130 | 35 |

| 3 | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / NIXANTPHOS | NaOtBu | Toluene | 100 | Good to Excellent |

Condensation Reactions with Aldehydes and Ketones

The primary amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures. These reactions are typically acid- or base-catalyzed and often proceed with the elimination of water.

When reacted with a dicarbonyl compound such as a 1,2-dicarbonyl (e.g., glyoxal or diacetyl) or a 1,3-dicarbonyl (e.g., acetylacetone), o-phenylenediamines, which share the vicinal diamine motif with this compound, cyclize to form quinoxalines or benzodiazepines, respectively. The reaction with aldehydes can lead to the formation of 1,3-dihydro-2H-benzimidazoles. If two equivalents of an aldehyde are used, a bis-imine can be formed, which can then undergo further reactions. The specific product formed is highly dependent on the nature of the carbonyl compound and the reaction conditions employed.

For instance, the reaction of o-phenylenediamine with various aromatic aldehydes in the presence of a catalyst can lead to the synthesis of 2-substituted benzimidazole (B57391) derivatives. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

| Entry | Carbonyl Compound | Product Type | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Aromatic Aldehydes | 2-Substituted Benzimidazoles | UiO‐66‐NH₂‐Mlm/CuO NPs, EtOH, RT | Good to Excellent |

| 2 | 1,2-Dicarbonyls | Quinoxalines | Acid or Base Catalysis | Variable |

| 3 | 1,3-Dicarbonyls | 1,5-Benzodiazepines | Acid Catalysis | Variable |

Formation of Schiff Bases and Related Imines

The reaction of the primary amino groups of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a reversible reaction and is typically carried out under conditions that favor the removal of water, such as azeotropic distillation.

Given the presence of two amino groups, the reaction can potentially yield a mono-Schiff base or a di-Schiff base, depending on the stoichiometry of the reactants. Selective formation of the mono-Schiff base can be achieved by using a 1:1 molar ratio of the diamine to the carbonyl compound. The resulting imine functionality can serve as a versatile handle for further synthetic transformations, such as reduction to a secondary amine or participation in cycloaddition reactions.

The synthesis of Schiff bases from o-phenylenediamine and various aldehydes is a well-established transformation. These reactions are often catalyzed by acids or bases and can be performed in a variety of solvents. The stability and reactivity of the resulting Schiff bases depend on the nature of the substituents on both the diamine and the carbonyl compound.

Functionalization of the Benzene Ring

While the amino groups are the primary sites for derivatization, the benzene ring of this compound can also be functionalized, typically after protection or modification of the highly reactive amino groups.

Electrophilic Aromatic Substitution on Derivatives

The two amino groups in the this compound scaffold are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, their high reactivity can lead to multiple substitutions and side reactions. Therefore, it is often necessary to first protect the amino groups, for example, by acylation to form less activating and more sterically hindered amide groups.

Once the amino groups are protected, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the benzene ring. The position of substitution will be directed by the combined electronic and steric effects of the N-methylbenzamide group and the two protected amino groups. The N-methylbenzamide group is a deactivating meta-director, while the protected amino groups (amides) are activating ortho-, para-directors. The interplay of these directing effects will determine the regioselectivity of the substitution.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

To perform palladium-catalyzed coupling reactions on the benzene ring, a halide or triflate functionality is typically required on the ring. This can be introduced via electrophilic halogenation of a suitable derivative of this compound. Once a halogenated derivative is obtained, a variety of carbon-carbon and carbon-heteroatom bonds can be formed using well-established palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl structures.

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

These coupling reactions provide a versatile platform for introducing a wide range of substituents onto the aromatic core of the this compound scaffold, enabling the synthesis of complex analogues with diverse functionalities. For instance, palladium-catalyzed selective mono-arylation of o-carboranes via B-H activation has been developed, showcasing the potential for selective functionalization. rsc.orgnih.gov

| Coupling Reaction | Coupling Partners | Catalyst System | General Product |

|---|---|---|---|

| Suzuki | Aryl Halide/Triflate + Organoboron | Pd Catalyst + Base | Biaryl |

| Heck | Aryl Halide/Triflate + Alkene | Pd Catalyst + Base | Substituted Alkene |

| Sonogashira | Aryl Halide/Triflate + Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | Arylalkyne |

Applications in Advanced Materials Science and Synthetic Chemistry

Utilization as a Precursor in Heterocyclic Compound Synthesis

The ortho-phenylenediamine core of 3,4-diamino-N-methylbenzamide is a classic precursor for the synthesis of various fused heterocyclic systems. The proximity of the two amino groups facilitates cyclization reactions with appropriate electrophilic reagents.

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmacologically active molecules. nih.govmdpi.com The most common and direct method for synthesizing the benzimidazole (B57391) ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. humanjournals.com In this context, this compound can react with various aldehydes in the presence of an oxidizing agent to yield the corresponding 2-substituted benzimidazole derivatives. nih.gov

The reaction typically involves the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, depending on the aldehyde used in the reaction. A related compound, 3,4-diamino-N-methoxy-N-methylbenzamide, has been successfully used in the oxidative coupling with aldehydes to produce benzimidazole derivatives in good yields. nih.gov The benzimidazole framework is a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring. humanjournals.com

Table 1: Examples of Benzimidazole Synthesis via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acids | Thermal reflux or Microwave | 2-Substituted Benzimidazole | humanjournals.com |

| o-Phenylenediamine | Aromatic Aldehydes | [BMIM]HSO₄ (Ionic Liquid) | 2-Substituted Benzimidazole | mdpi.com |

The vicinal diamine structure of this compound also enables its use in the synthesis of other important heterocyclic systems, such as pyrimidines and triazines.

Pyrimidines: Fused pyrimidine (B1678525) rings can be constructed by reacting o-phenylenediamines with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or other 1,3-dielectrophiles. The reaction proceeds through a condensation and cyclization sequence to form the six-membered pyrimidine ring fused to the benzene core. This methodology has been applied to create complex structures like 4H-chromeno[2,3-d]pyrimidines, which are synthesized in multiple steps starting from related precursors. nih.gov

Triazines: The synthesis of polymer chains containing triazine units, known as polyguanamines, has been achieved through the polycondensation of aromatic diamines with dichloro-s-triazine derivatives. researchgate.net By analogy, this compound could be employed as a monomer in such reactions. It could react with a substituted 2,4-dichloro-1,3,5-triazine, leading to the formation of a polymer backbone where the diamine units are linked by the triazine rings. This approach allows for the creation of polymers with specific functionalities depending on the substituent on the triazine ring.

Role in Polymer and Resin Development

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides, which are valued for their exceptional thermal and chemical stability.

The incorporation of aromatic monomers into a polymer backbone is a well-established strategy for increasing its thermal stability. documentsdelivered.com When this compound is used as the diamine monomer in a polycondensation reaction with an aromatic dicarboxylic acid, it forms an aromatic polyamide. The rigidity of the benzene rings and the stability of the amide linkages contribute to a high glass transition temperature (Tg) and excellent thermal stability. researchgate.net The thermal degradation of such polymers typically occurs at very high temperatures, often proceeding through the cleavage of the polymer chains. nih.gov The activation energy required for thermal degradation is significantly higher in polymers with aromatic backbones compared to their aliphatic counterparts. mdpi.comresearchgate.net

Table 2: Thermal Properties of Aromatic Polyamides

| Polymer Type | Diamine Component | Dicarboxylic Acid Component | 5% Weight-Loss Temperature (N₂) | Reference |

|---|---|---|---|---|

| Polyguanamine | 4,4′-oxydianiline (ODA) | - | >444 °C | researchgate.net |

| Polyamide | 2'-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate | Terephthalic acid | 425 °C | researchgate.net |

The chemical structure of a polymer dictates its physical properties, including flexibility and resistance to chemical attack. thermofisher.comspecialchem.com

Chemical Resistance: Aromatic polyamides are known for their excellent resistance to a wide range of chemicals, including solvents, oils, and weak acids or bases. specialchem.comthermofisher.com This resistance stems from the stable aromatic rings and strong intermolecular forces (hydrogen bonding) between the amide groups. Polymers derived from this compound would be expected to exhibit this high degree of chemical resistance, making them suitable for applications in harsh chemical environments.

Applications as a Reagent or Catalyst in Organic Transformations

Beyond its role as a structural precursor, the functional groups in this compound give it potential as a specialized reagent or ligand in organic synthesis. The two adjacent amino groups can act as a bidentate chelating ligand, capable of coordinating to metal centers. Such metal-diamine complexes are widely used as catalysts in various organic reactions. The coordination of the diamine to a metal can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity.

Furthermore, the presence of both amino and amide functionalities allows for the use of this compound in the construction of more complex molecular architectures, such as supramolecular polymers or photoactive materials, where the specific electronic and hydrogen-bonding properties of the molecule can be exploited. researchgate.net

Based on a comprehensive search of available scientific literature and patent databases, there is currently no public information regarding the specific applications of This compound in the fields of advanced materials science and synthetic chemistry as outlined in the requested article structure.

Specifically, no research findings, data, or detailed discussions were found pertaining to the use of "this compound" in the following areas:

Coordination Chemistry and Ligand Properties of 3,4 Diamino N Methylbenzamide

Chelation Behavior of the Diamine and Amide Moieties

The 3,4-diamino-N-methylbenzamide molecule possesses three potential coordination sites: the two nitrogen atoms of the ortho-diamine group and the oxygen or nitrogen atom of the N-methylbenzamide group. The spatial arrangement of the two amino groups in the ortho position on the benzene (B151609) ring is a well-established motif for bidentate chelation with transition metal ions, forming a stable five-membered ring. This behavior is characteristic of o-phenylenediamine (B120857) and its derivatives, which are known to act as effective chelating ligands in coordination chemistry wikipedia.orgwikipedia.org.

The amide group, -C(=O)NHCH₃, introduces additional coordination possibilities. The carbonyl oxygen is a hard donor atom and can coordinate to a metal ion. The amide nitrogen could also potentially coordinate, although this is generally less favorable. It is plausible that the this compound ligand could act as a bidentate ligand, coordinating primarily through the two amino groups. In this scenario, the N-methylbenzamide group would remain as a pendant arm, which could influence the solubility and steric properties of the resulting metal complex.

Alternatively, the ligand could exhibit tridentate coordination, involving the two amino nitrogens and the carbonyl oxygen of the amide group. This would lead to the formation of two fused chelate rings, a five-membered ring from the diamine moiety and a larger, likely seven-membered, ring involving the amide oxygen. The stability of such a system would depend on the specific metal ion and the resulting ring strain.

Potential Chelation Modes of this compound:

| Chelation Mode | Coordinating Atoms | Resulting Chelate Ring(s) |

| Bidentate | N (amino), N (amino) | One 5-membered ring |

| Tridentate | N (amino), N (amino), O (carbonyl) | One 5-membered and one 7-membered ring |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for forming complexes with similar aromatic diamine and amide-containing ligands. core.ac.uknih.govekb.eg A general approach involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, such as ethanol, methanol (B129727), or a mixture of solvents. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. The resulting metal complexes can then be isolated as precipitates and purified by recrystallization.

The coordination mode of this compound with transition metals is expected to be influenced by the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the reaction conditions.

With transition metals that commonly form square planar or octahedral complexes, such as Ni(II), Cu(II), and Co(II), the ligand would likely act as a bidentate chelating agent through the two amino nitrogen atoms. In an octahedral complex, for instance, two or three molecules of the ligand could coordinate to the metal center, forming complexes of the type [M(L)₂X₂] or [M(L)₃]ⁿ⁺, where L is the this compound ligand and X is a monodentate ligand like a halide or solvent molecule.

In cases where the metal ion has a higher coordination number or a preference for oxygen donors, the possibility of tridentate coordination involving the amide oxygen increases. The N-methyl group on the amide nitrogen could sterically influence the coordination of the amide group.

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

FT-IR Spectroscopy: Comparison of the FT-IR spectrum of the free ligand with that of its metal complexes would reveal shifts in the characteristic vibrational frequencies of the coordinating groups.

N-H Stretching: The stretching vibrations of the amino groups (typically in the range of 3300-3500 cm⁻¹) are expected to shift to lower frequencies upon coordination to a metal ion due to the weakening of the N-H bonds.

C=O Stretching: If the carbonyl oxygen of the amide group is involved in coordination, the C=O stretching vibration (typically around 1640-1680 cm⁻¹) would also be expected to shift to a lower frequency.

M-N and M-O Vibrations: The formation of new bonds between the metal and the ligand would give rise to new absorption bands at lower frequencies (typically below 600 cm⁻¹), corresponding to M-N and M-O stretching vibrations.

Expected FT-IR Spectral Shifts Upon Complexation:

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift Upon Complexation |

| ν(N-H) of -NH₂ | 3300-3500 | Shift to lower frequency |

| ν(C=O) of -CONH- | 1640-1680 | Shift to lower frequency (if coordinated) |

| New Bands | - | Appearance of M-N and M-O bands |

UV-Vis Spectroscopy: The electronic spectra of the metal complexes in a suitable solvent would provide information about the geometry of the coordination sphere around the metal ion. The spectra of transition metal complexes typically show d-d transitions and charge transfer bands. The position and intensity of these bands are sensitive to the ligand field strength and the coordination environment. For instance, the d-d transitions for an octahedral Ni(II) complex would differ significantly from those of a square planar Ni(II) complex.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and its complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are expected to change. For example, the chemical shifts of the aromatic protons and the protons of the amino groups would likely be affected.

Role as a Ligand in Catalysis (excluding specific catalytic reactions involving biological substrates)

Metal complexes containing aromatic diamine and N-substituted benzamide (B126) ligands have been explored for their catalytic activities in various organic transformations. While there is no specific information on the catalytic applications of this compound complexes, their structural features suggest potential utility in several areas of catalysis.

The presence of the diamine chelate ring can provide stability to the metal center, while the pendant N-methylbenzamide group could influence the steric and electronic environment around the metal, potentially tuning the catalytic activity and selectivity.

Metal complexes with ligands similar to this compound have been investigated as catalysts for reactions such as:

Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of various organic substrates. The specific metal ion and its coordination environment play a crucial role in determining the catalytic efficiency.

Reduction Reactions: Certain transition metal complexes can act as catalysts for hydrogenation and transfer hydrogenation reactions.

Cross-Coupling Reactions: Palladium complexes with N-donor ligands are widely used as catalysts in C-C and C-N bond-forming reactions. The electronic properties of the ligand can significantly impact the efficiency of these catalytic systems.

The catalytic potential of this compound metal complexes would need to be experimentally investigated to determine their efficacy in specific catalytic transformations. The ability to modify the N-methylbenzamide moiety could offer a route to fine-tune the ligand's properties for optimized catalytic performance.

Analytical Methodologies for Complex Matrix Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3,4-diamino-N-methylbenzamide from intricate mixtures, thereby enabling precise quantification and identification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its non-volatile and polar nature. The methodology can be adapted to achieve high resolution and sensitivity.

A suitable HPLC method would typically employ a reversed-phase column, such as a C18 bonded phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). researchgate.net For instance, a mobile phase composed of an aqueous solution containing an ion-pairing agent like sodium octanesulfonate and a buffer such as ammonium (B1175870) acetate (B1210297), mixed with acetonitrile, has been used for the analysis of the related compound 3,4-diaminopyridine. researchgate.net The pH of the aqueous component is often adjusted to optimize the retention and peak shape of the analyte. researchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound confers significant UV absorbance. The selection of an appropriate wavelength, typically around 254 nm, is crucial for maximizing sensitivity. google.com In cases where the native UV absorbance is insufficient for trace-level analysis, pre-column or post-column derivatization can be employed. Reagents that react with the primary amino groups to form highly chromophoric or fluorophoric products can significantly enhance detection limits. google.com For example, o-phthalaldehyde (OPA) is a common derivatizing agent for primary amines, leading to fluorescent isoindole derivatives that can be detected with high sensitivity.

Table 9.1: Illustrative HPLC Parameters for Analysis of Diamino Compounds

| Parameter | Value/Type | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Aqueous Buffer | Elution of the analyte from the column. |

| (e.g., Ammonium Acetate) | ||

| Detector | UV-Vis or Fluorescence | Quantification of the separated analyte. |

| Wavelength | ~254 nm (UV) or specific | Monitoring the absorbance or emission of the analyte. |

| excitation/emission (Fluorescence) | ||

| Flow Rate | 1.0 mL/min (typical) | Controls the speed of the separation. |

| Injection Volume | 10-20 µL (typical) | Introduction of the sample into the HPLC system. |

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another powerful separation technique, although its direct application to this compound can be challenging due to the compound's polarity and relatively low volatility. Aromatic amines can exhibit poor peak shapes and tailing on standard GC columns due to interactions with active sites on the column surface. labrulez.com

To overcome these limitations, derivatization is often a necessary step prior to GC analysis. The primary amino groups of this compound can be converted into less polar and more volatile derivatives. Acylation with reagents like ethyl chloroformate or perfluorofatty acid anhydrides can yield amides that are more amenable to GC analysis. ut.ac.irepa.gov This process not only improves chromatographic performance but can also enhance detector sensitivity.

The choice of column is critical for the successful separation of aromatic amines. A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is often suitable. ut.ac.ir The temperature program of the GC oven is optimized to ensure adequate separation from other components in the matrix. Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like this compound.

Table 9.2: General GC Conditions for Aromatic Amine Analysis

| Parameter | Value/Type | Rationale |

| Derivatization | Acylation (e.g., with ECF) | Increases volatility and improves peak shape. |

| Column | DB-5 or similar | Provides good separation for a range of aromatic compounds. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. |

| Injector Temperature | 250-300 °C (typical) | Ensures rapid volatilization of the sample. |

| Detector | FID or NPD | Universal detection (FID) or selective detection for nitrogen (NPD). |

| Oven Program | Temperature gradient | Optimizes separation of compounds with different boiling points. |

These conditions are illustrative and would require specific optimization for derivatized this compound.

Mass Spectrometry for Trace Analysis and Metabolite Identification (non-biological context)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and identification capabilities.

In the context of LC-MS, electrospray ionization (ESI) is a common technique for generating ions of polar molecules like this compound. In positive ion mode, the molecule would be expected to readily protonate to form the [M+H]⁺ ion. For the closely related 3,4-diaminobenzamide (B1628765), the protonated molecule has been observed at an m/z of 152.0. chemicalbook.com

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) can provide valuable structural information. A characteristic fragmentation pathway for aromatic amides is the cleavage of the N-CO bond. nih.gov This would result in the formation of a benzoyl-type cation and the loss of the N-methylamine group. Other potential fragmentations could involve the loss of ammonia or reactions involving the aromatic diamino moiety. The study of these fragmentation patterns is crucial for confirming the identity of the compound in complex mixtures.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent and fragment ions, allowing for the determination of the elemental composition and further confirming the compound's identity with a high degree of confidence.

Spectroscopic Methods for Detection in Complex Mixtures

Spectroscopic techniques are vital for the detection and characterization of this compound, often used in conjunction with chromatographic methods for confirmation.

UV-Visible Spectroscopy: The presence of the substituted benzene (B151609) ring in this compound results in strong absorption in the UV region. A typical UV-Vis spectrum would exhibit characteristic absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent and the pH of the medium, due to the presence of the amino and amide groups.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and the N-H bending of the amide (around 1550 cm⁻¹). researchgate.net Aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the amino groups, the N-H proton of the amide, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon.

¹⁵N NMR: Nitrogen NMR could be used to probe the electronic environment of the three nitrogen atoms in the molecule, providing further structural confirmation. nasa.gov

Table 9.3: Summary of Analytical Techniques for this compound

| Technique | Information Provided | Application in Complex Matrices |

| HPLC-UV/Fluorescence | Separation, Quantification | Primary method for quantification and analysis. |

| GC-FID/NPD | Separation, Quantification (after derivatization) | Alternative to HPLC, especially for volatile matrices. |

| LC-MS/MS | Separation, Identification, Structural Elucidation | Confirmatory analysis and identification of unknowns. |

| UV-Visible Spectroscopy | Detection, Quantification | Often used as a detection method in HPLC. |

| Infrared Spectroscopy | Functional Group Identification | Confirmatory identification of the compound's structure. |

| NMR Spectroscopy | Detailed Structural Elucidation | Definitive structural confirmation of the isolated compound. |

Future Research Avenues and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of 3,4-diamino-N-methylbenzamide typically involves the reduction of a nitro group precursor, a common and crucial step in the formation of aromatic amines. ncert.nic.in Established methods often rely on catalytic hydrogenation or the use of chemoselective reductants. Future research is likely to focus on developing more efficient, sustainable, and cost-effective synthetic routes.

A key precursor for this compound is a nitro-substituted N-methylbenzamide, such as 4-amino-3-nitro-N-methylbenzamide or a related isomer. The critical step is the reduction of the nitro group to an amine.

Key Synthetic Strategies:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are employed in the presence of hydrogen gas. ncert.nic.in A patented method for a similar compound, 4-amino-2-fluoro-N-methylbenzamide, demonstrates the effectiveness of Pd/C catalytic hydrogenation, achieving yields of over 98%. google.com This approach is highly efficient and suitable for large-scale production.

Chemoselective Reduction: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can selectively reduce nitro groups without affecting other functional groups like the amide bond. This method offers high selectivity, which is crucial when dealing with complex molecules.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which utilizes hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C. This method avoids the need for high-pressure hydrogenation equipment. usm.edu

Novel synthetic pathways may explore the use of new catalysts, including non-precious metal catalysts, to reduce costs and environmental impact. Additionally, flow chemistry processes could offer improved control over reaction conditions, leading to higher yields and purity.

Below is a table summarizing potential synthetic routes for a key precursor.

| Precursor Compound | Synthetic Method | Key Features | Potential Yield |

| N-methyl-4-(methylamino)-3-nitrobenzamide | Substitution followed by amidation | High overall yield, simple operation, short reaction time (24 hours) | Up to 97.5% |

| 2-fluoro-4-nitro-N-methylbenzamide | Pd/C catalytic hydrogenation | Clean process, recyclable catalyst and solvent, suitable for mass production | Over 98% |

The data in this table is based on the synthesis of related precursor compounds as described in patent literature. google.comgoogle.com

Advanced Computational Modeling for Predictive Chemistry

While specific computational studies on this compound are not extensively documented in publicly available literature, advanced computational modeling presents a significant avenue for future research. Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's structural and electronic properties. researchgate.netresearchgate.net

Potential Applications of Computational Modeling:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Property Prediction: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic behavior. researchgate.net

Spectroscopic Analysis: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Molecular Docking: Predicting the binding affinity and mode of interaction of this compound and its derivatives with biological targets, such as enzymes or receptors. This is crucial for designing new therapeutic agents. nih.gov

Reaction Mechanism Studies: Investigating the transition states and energy barriers of potential synthetic reactions to optimize conditions and predict outcomes.

By leveraging these computational tools, researchers can screen potential derivatives for desired properties before undertaking expensive and time-consuming laboratory synthesis, thereby accelerating the discovery process.

Integration into Self-Assembled Systems and Supramolecular Chemistry

The structure of this compound, with its multiple hydrogen bond donors (two primary amine groups and one N-H from the amide) and acceptors (the carbonyl oxygen of the amide), makes it an excellent candidate for integration into self-assembled systems and supramolecular structures. Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

The two adjacent amino groups on the benzene (B151609) ring can facilitate the formation of specific, directional hydrogen bonds, leading to the creation of well-ordered supramolecular assemblies like tapes, sheets, or more complex three-dimensional networks. The N-methylbenzamide moiety can also participate in hydrogen bonding and provides a scaffold that can be chemically modified.

Future research could explore the co-crystallization of this compound with other molecules, such as carboxylic acids, to form molecular salts or cocrystals with unique properties. researchgate.net These self-assembled materials could have applications in areas such as:

Crystal Engineering: Designing solids with specific structures and properties.

Drug Delivery: Creating nanostructures that can encapsulate and release therapeutic agents. orgsyn.org

Materials Science: Developing new materials with tailored electronic or optical properties.

The ability of this compound to form ordered structures through non-covalent interactions is a promising area for further investigation.

Design of Next-Generation Chemical Probes and Reagents

A chemical probe is a small-molecule reagent used to study the function of proteins and other biomolecules in biological systems. nih.gov The this compound scaffold possesses features that make it an attractive starting point for the design of next-generation chemical probes.

The two primary amino groups provide reactive handles for chemical modification. For instance, one amino group could be functionalized with a reporter tag (e.g., a fluorophore) or an affinity tag (e.g., biotin), while the other could be modified to interact with a specific biological target. The benzamide (B126) core is a common feature in many biologically active molecules, suggesting that derivatives of this compound could be designed to bind to a variety of protein targets. nih.gov

Potential Design Strategies for Chemical Probes:

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Covalent attachment of a fluorescent dye to one of the amino groups. | Imaging the localization of a target protein within a cell. |

| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag for pull-down experiments. | Identifying the binding partners of a target protein. |

| Photoaffinity Probe | Introduction of a photo-reactive group to enable covalent cross-linking to the target upon UV irradiation. | Irreversibly labeling the target protein for identification. |

The development of chemical probes based on this scaffold could provide valuable tools for chemical biology research, aiding in the elucidation of biological pathways and the validation of new drug targets.

Patents and Intellectual Property Landscape (Analysis of Chemical Process Patents)

The patent landscape provides valuable insights into the commercial interest and industrial applications of a chemical compound and its synthetic intermediates. An analysis of patents related to the synthesis of N-methylbenzamide derivatives reveals a focus on efficient and scalable production methods.

A key patent in this area is CN104356022A , which discloses a synthetic method for N-methyl-4-(methylamino)-3-nitrobenzamide, a direct precursor to a compound structurally very similar to this compound.

Analysis of Patent CN104356022A:

| Patent Feature | Details |

| Title | Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide |

| Key Innovation | A two-step process involving a substitution reaction followed by an amidation reaction. |

| Claimed Advantages | The process is described as simple to operate, time-efficient (total reaction time of 24 hours), and high-yielding, with a total product yield of up to 97.5%. The method is also noted for not producing toxic substances, making it suitable for large-scale industrial promotion. |

| Relevance | This patent protects a key intermediate's synthesis. The subsequent reduction of the nitro group would lead to the final diamino product, making this patented process a critical part of the overall manufacturing route. |

This patent highlights the industrial importance of developing cost-effective and environmentally friendly synthetic routes for this class of compounds. Future patent activity in this area is likely to focus on:

Novel catalysts that improve reaction efficiency and selectivity.

Continuous manufacturing processes (flow chemistry).

New derivatives of this compound with specific applications, for example, as pharmaceutical intermediates or components of advanced materials.

The existing intellectual property suggests that there is commercial value in the efficient production of N-methylbenzamide derivatives, which are important building blocks in various chemical industries.

Q & A

Q. Optimization factors :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but may require rigorous drying .

- Catalyst loading : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency but require inert atmospheres .

Q. Methodology :

Molecular docking (AutoDock Vina) : Compare binding poses in the receptor’s transmembrane domain .

MD simulations (GROMACS) : Analyze ligand-receptor stability over 100 ns; root-mean-square fluctuations (RMSF) highlight critical residues (e.g., Asp147, Tyr148) .

Free energy calculations (MM/PBSA) : Quantify ΔGbinding differences between analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.